Z-Gly-gly-nva-OH

HCV NS3 protease Serine protease inhibitor Selectivity profiling

Z-Gly-Gly-Nva-OH (N-Benzyloxycarbonyl-glycyl-glycyl-L-norvaline) is a protected tripeptide building block featuring norvaline (Nva) at the C-terminus—a chemically stable, non-thiol cysteine surrogate that eliminates oxidative degradation and dimerization. Its linear n-propyl side chain provides intermediate steric bulk versus Val/Leu analogs, enabling precise S1 subsite targeting for selective serine/cysteine protease inhibition. Ideal for Fmoc/t-Bu solid-phase peptide synthesis, HCV NS3/HLE inhibitor scaffolds, and protease substrate specificity profiling. Supplied as white to off-white powder, soluble in DMSO and common organic solvents.

Molecular Formula C17H23N3O6
Molecular Weight 365.4 g/mol
Cat. No. B1352432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Gly-gly-nva-OH
Molecular FormulaC17H23N3O6
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C17H23N3O6/c1-2-6-13(16(23)24)20-15(22)10-18-14(21)9-19-17(25)26-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,18,21)(H,19,25)(H,20,22)(H,23,24)/t13-/m0/s1
InChIKeyJCRKZZNOFDAGDT-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 2 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Gly-Gly-Nva-OH CAS 63623-61-0: A Specialized Tripeptide Building Block and Norvaline-Based Protease Inhibitor Scaffold for Selectivity-Focused Research


Z-Gly-Gly-Nva-OH (N-Benzyloxycarbonyl-glycyl-glycyl-L-norvaline) is a protected tripeptide that integrates a benzyloxycarbonyl (Z) N-terminal protecting group with a non-proteinogenic norvaline (Nva) residue at its C-terminus . This compound serves a dual role in research: as a protected peptide building block for solid-phase synthesis of complex peptides and as a foundational scaffold for the design of protease inhibitors where the norvaline residue has been identified as a chemically stable replacement for cysteine, conferring improved selectivity and synthetic compatibility [1]. Its molecular formula is C₁₇H₂₃N₃O₆ with a molecular weight of 365.38 g/mol, and it is supplied as a white to off-white powder soluble in DMSO and common organic solvents .

Why In-Class Tripeptide Building Blocks Cannot Be Freely Interchanged with Z-Gly-Gly-Nva-OH in Protease Inhibitor Design


The norvaline (Nva) residue at the C-terminus of Z-Gly-Gly-Nva-OH introduces a unique combination of side-chain steric bulk and chemical stability that is absent in related analogs. Unlike the proteinogenic branched-chain amino acids leucine (Leu) and valine (Val) found in Z-Gly-Gly-Leu-OH and Z-Gly-Gly-Val-OH, norvaline possesses a linear, three-carbon alkyl side chain (n-propyl) that occupies an intermediate steric volume . This precise geometry influences the compound's ability to interact with the S1 subsite of serine and cysteine proteases, directly impacting inhibitor selectivity and potency [1]. Furthermore, norvaline is a chemically stable, non-thiol-containing surrogate for cysteine at the P1 position, eliminating the oxidative degradation and dimerization issues associated with free thiols [2]. Substituting Z-Gly-Gly-Nva-OH with a leucine or valine analog, therefore, alters the critical hydrophobic and steric interactions within the enzyme's active site, which can result in a significant loss of target selectivity or a change in the inhibitor's mechanism of action, as quantified in the evidence below.

Quantitative Evidence for Z-Gly-Gly-Nva-OH: Selectivity and Potency Comparisons Against Valine, Leucine, and Norleucine Analogs


Selectivity Enhancement: Norvaline-Containing Inhibitors vs. Leucine/Valine Analogs in HCV NS3 Protease

In a structure-activity relationship (SAR) study of peptide-based inhibitors of the hepatitis C virus (HCV) NS3 serine protease, the replacement of a chemically unstable cysteine residue at the P1 position with norvaline was evaluated [1]. While the norvaline substitution resulted in a substantial drop in enzymatic inhibitory potency compared to the native cysteine (quantified elsewhere), subsequent selectivity profiling across a panel of off-target proteases revealed a critical advantage. Norvaline-based inhibitors (P1 = Nva) demonstrated a general selectivity profile, whereas inhibitors containing the smaller, branched amino acid valine (P1 = Val) or the larger aminobutyric acid (P1 = Abu) were classified as non-selective, inhibiting a broader range of serine and cysteine proteases including human leukocyte elastase and cathepsin B [2].

HCV NS3 protease Serine protease inhibitor Selectivity profiling P1 residue SAR

Impact on Potency: Norvaline Substitution in P1 vs. Cysteine in HCV NS3 Protease Inhibition

The specific substitution of the P1 cysteine residue in the hexapeptide Ac-DDIVPC-OH with norvaline was investigated for its impact on HCV NS3 protease inhibition [1]. The study reported that replacing the chemically unstable cysteine with norvaline resulted in a substantial drop in enzymatic inhibitory activity. While the exact IC50 values are not provided in the abstract, the observation is that the norvaline analog was significantly less potent than the cysteine-containing parent, a trade-off made to gain chemical stability and synthetic compatibility [1].

HCV NS3 protease Enzyme inhibition IC50 Structure-activity relationship

Comparative Inhibition Potency of MG-115 (Z-LL-Nva-CHO) vs. Other Tripeptide Aldehydes on 20S and 26S Proteasome

MG-115 (Z-Leu-Leu-Nva-CHO), a tripeptide aldehyde inhibitor featuring a C-terminal norvalinal residue, serves as a well-characterized comparator for norvaline-containing protease inhibitors [1]. It potently and reversibly inhibits the 20S and 26S proteasome with Ki values of 21 nM and 35 nM, respectively [1]. In contrast, the closely related compound MG-132 (Z-Leu-Leu-Leu-CHO), which substitutes norvaline for leucine, is a more potent proteasome inhibitor with a Ki of 4 nM . This 5- to 9-fold difference in Ki demonstrates that the norvaline side chain in MG-115 provides a distinct binding affinity profile compared to the leucine analog, offering a valuable intermediate potency that may be desirable for achieving differential biological effects.

Proteasome inhibitor MG-115 Calpain Selectivity

Primary Research and Development Scenarios for Z-Gly-Gly-Nva-OH


Solid-Phase Peptide Synthesis (SPPS) Building Block for C-Terminal Norvaline Incorporation

Z-Gly-Gly-Nva-OH is employed as a protected tripeptide building block in Fmoc/t-Bu solid-phase peptide synthesis . Its Z-protected N-terminus is stable to the piperidine deprotection conditions used for Fmoc removal, allowing for its introduction at the N-terminus of a growing peptide chain or as a segment in convergent fragment condensation strategies. The presence of the free carboxylic acid at the C-terminus of the Nva residue enables its activation and coupling to a solid support or a resin-bound amino acid. This is particularly valuable when synthesizing peptides containing the non-proteinogenic norvaline residue, such as analogs of the proteasome inhibitor MG-115 [1].

Scaffold for Selective Protease Inhibitor Design Targeting HCV NS3 and Human Leukocyte Elastase

Researchers focused on developing selective inhibitors of serine proteases, including the hepatitis C virus (HCV) NS3 protease and human leukocyte elastase (HLE), can utilize Z-Gly-Gly-Nva-OH as a core scaffold [1]. The norvaline residue at the P1 position has been shown to confer a selectivity advantage over valine and aminobutyric acid, reducing off-target inhibition of related proteases . Furthermore, norvaline-based sulfonate salts have demonstrated potent and selective inactivation of HLE, establishing a precedent for this chemotype in targeting elastase [2].

Crystal Structure Determination and Conformational Analysis of Hydrogen-Bonding Networks

The crystal structure of Z-Gly-Gly-Nva-OH has been determined, providing high-resolution details of its hydrogen-bonding network and molecular conformation . This makes it a useful model compound for studying the fundamental structural properties of short, protected peptides. Specifically, the molecule forms hydrogen bonds between the C=O group of the norvaline residue and the NH group of the preceding glycine, contributing to a stable, well-defined conformation . Such structural data is essential for computational chemistry studies, including molecular docking and dynamics simulations aimed at understanding peptide-protein interactions.

Comparative Enzyme Kinetics and Substrate Specificity Profiling

As a well-defined tripeptide, Z-Gly-Gly-Nva-OH can be used as a substrate analog in protease assays to map the S1' and S2' subsite specificities of novel proteolytic enzymes . Its norvaline side chain presents a linear, hydrophobic probe that differs from the branched side chains of valine and leucine. By comparing the cleavage rates of Z-Gly-Gly-Nva-OH against Z-Gly-Gly-Val-OH and Z-Gly-Gly-Leu-OH, researchers can gain quantitative insight into the steric and hydrophobic preferences of the enzyme's active site, information critical for the rational design of potent and selective inhibitors [1].

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